

A Technical Chronicle: The Discovery of Vitamin K and its Vitamers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical account of the discovery of **vitamin K** and its various forms, known as vitamers. The narrative delves into the key experiments, methodologies, and scientific breakthroughs that have shaped our understanding of this essential nutrient, from its initial identification as the "Koagulationsvitamin" to the elucidation of its diverse physiological roles. This document is intended for researchers, scientists, and professionals in drug development who require a detailed and technical understanding of the foundational research in the field of **vitamin K**.

The Dawn of Discovery: Henrik Dam and the Chick Anti-Hemorrhagic Factor

The story of **vitamin K** begins in 1929 with the Danish scientist Henrik Dam.[1][2] While investigating cholesterol metabolism in chickens at the Biochemical Institute of the University of Copenhagen, Dam observed a previously un-described hemorrhagic syndrome.[3][4]

The Landmark Experiment: Inducing a Hemorrhagic State

Dam's pivotal experiments involved feeding chickens a diet depleted of sterols.[1][4] This was achieved by extracting the fat from their feed using nonpolar solvents.[3] The chicks on this specialized diet developed spontaneous hemorrhages in their muscles and under their skin

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after a period of two to three weeks.[4][5] A critical observation was that the blood from these chicks showed significantly delayed coagulation.[3][4]

Experimental Protocol: Dam's Chick Anti-Hemorrhagic Factor Experiment

While the exact detailed protocol from Dam's original 1929 publications is not fully available in modern databases, the general methodology can be reconstructed from his Nobel lecture and subsequent scientific literature.[4]

- Animal Model: Newly hatched chicks were used as the experimental model. Chicks are particularly susceptible to **vitamin K** deficiency as they do not have a well-established gut microbiota to synthesize menaquinones.[4]
- Dietary Formulation: The basal diet was designed to be free of sterols. This was
 accomplished by extracting a standard chick feed mixture with a non-polar solvent like
 chloroform to remove all fat-soluble components, including cholesterol and, inadvertently,
 vitamin K.[6] The diet was supplemented with sterol-free concentrates of vitamins A and D
 to prevent other deficiencies.[4]
- Observation Period: Chicks were maintained on this diet for several weeks (typically 2-3 weeks).[4][5]
- Endpoint Measurement: The primary endpoints were the observation of spontaneous hemorrhages and the measurement of blood coagulation time.[3][4] While the specific method for measuring clotting time in the initial experiments is not detailed, later studies employed methods to assess prothrombin time.

Key Findings from Dam's Initial Experiments:

- The hemorrhagic condition could not be cured by supplementing the diet with purified cholesterol, indicating that the missing factor was not cholesterol itself.[6]
- Supplementation with known vitamins such as A, C, and D also failed to prevent the bleeding disorder.[3][7]
- The curative factor was found to be present in green leafy vegetables, such as alfalfa, and in hog liver.[7][8]



Dam named this unknown substance the "Koagulationsvitamin," which was later shortened to **vitamin K**.[1]

Quantitative Assessment of Vitamin K Deficiency

The chick model became the standard for quantifying **vitamin K** activity for many years.[6] The severity of the deficiency was directly correlated with the prolongation of blood clotting time.

Parameter	Vitamin K Deficient Chicks	Normal Chicks
Blood Clotting Time	Significantly prolonged	Normal
Prothrombin Levels	Markedly reduced	Normal
Clinical Signs	Spontaneous hemorrhages	No abnormal bleeding

Table 1: General observations in early vitamin K deficiency studies in chicks.

Isolation and Chemical Characterization: The Work of Edward A. Doisy

Following Dam's discovery, the race was on to isolate and identify the chemical nature of **vitamin K**. This monumental task was accomplished by the American biochemist Edward A. Doisy and his team at Saint Louis University.[9] For their respective contributions, Dam and Doisy were jointly awarded the Nobel Prize in Physiology or Medicine in 1943.[1][9]

Unveiling Vitamin K1 (Phylloquinone) from Alfalfa

Doisy's group focused on alfalfa, a rich source of the anti-hemorrhagic factor, as their starting material for the isolation of what would become known as **vitamin K1**.[10]

Experimental Protocol: Isolation of Vitamin K1 from Alfalfa (General Steps)

The precise, step-by-step protocol from Doisy's 1939 publications is not readily available in a consolidated format. However, the key steps involved a multi-stage purification process:

• Extraction: Dried alfalfa meal was percolated with a non-polar solvent, such as petroleum ether, to extract the fat-soluble components, including **vitamin K1**.[10]



- Solvent Partitioning and Adsorption Chromatography: The crude extract underwent a series
 of solvent partitioning steps and adsorption chromatography to remove impurities.
- High-Vacuum Distillation: The concentrated extract was subjected to high-vacuum molecular distillation to further purify the active compound.
- Crystallization: The final step involved the crystallization of the purified **vitamin K1** from a suitable solvent, yielding a yellow oil.[4]

Doisy and his team successfully determined the chemical structure of **vitamin K1** as 2-methyl-3-phytyl-1,4-naphthoquinone.[6]

The Discovery of Vitamin K2 (Menaquinone) from Fish Meal

In a parallel line of investigation, Doisy's laboratory also processed putrefied fish meal, which was known to have anti-hemorrhagic properties. This led to the isolation of a second form of the vitamin, which they named **vitamin K2**.[4] **Vitamin K2** was found to be a series of compounds, later termed menaquinones, which are synthesized by bacteria.[6]

Experimental Protocol: Isolation of **Vitamin K**2 from Fish Meal (General Steps)

The isolation of **vitamin K**2 followed a similar multi-step purification strategy as that for **vitamin K**1, with modifications to account for the different starting material and the specific properties of the menaquinones.

- Extraction: Putrefied fish meal was extracted with a suitable solvent to obtain the fat-soluble fraction.
- Chromatographic Separations: A series of chromatographic techniques were employed to separate the different menaquinones from other lipids and contaminants.
- Crystallization: The purified vitamin K2 was obtained in a crystalline form at room temperature.[4]

The structure of the primary form of **vitamin K**2 isolated was identified as 2-methyl-3-difarnesyl-1,4-naphthoquinone.



Chemical Synthesis of Vitamin K

A crucial step in confirming the structure of a new compound is its chemical synthesis. In 1939, several laboratories, including Doisy's, successfully synthesized phylloquinone.[11] The synthesis was typically achieved by reacting 2-methyl-1,4-naphthoquinone (menadione) with phytol.[11]

"Activator X": The Independent Discovery of Vitamin K2 by Weston A. Price

Around the same time as Dam and Doisy's work, a dentist named Weston A. Price was conducting extensive research on the diets of isolated, non-industrialized populations.[12] He observed that these groups, who consumed traditional diets rich in animal fats, exhibited excellent dental health and were largely free from chronic diseases.

Price identified a fat-soluble nutrient, which he termed "Activator X," that he believed was crucial for mineral absorption and overall health.[12] He found this factor in high concentrations in the butterfat of cows grazing on rapidly growing green grass, as well as in the organs and fats of other animals and in fish eggs.[12] It is now widely believed that Price's "Activator X" was, in fact, **vitamin K**2, specifically the menaquinone-4 (MK-4) form.[12]

Experimental Approach of Weston A. Price:

Price's research was primarily observational and analytical. His methodology involved:

- Field Studies: Traveling to remote communities to document their dietary habits and health status, with a particular focus on dental health.
- Dietary Analysis: Collecting and analyzing food samples from these traditional diets to determine their nutrient content. He noted that these diets contained at least ten times the amount of fat-soluble vitamins compared to the modern American diet of his time.[12]
- Bioassays: While not as rigorously controlled as the chick assays, Price observed the effects
 of "Activator X"-rich foods, such as high-vitamin butter oil, in his clinical practice, noting
 improvements in dental health.[12]



Unraveling the Mechanism: The Vitamin K Cycle and Gamma-Carboxyglutamic Acid

For decades after its discovery, the precise biochemical function of **vitamin K** remained elusive. A major breakthrough came in the 1970s with the discovery of a new amino acid, gamma-carboxyglutamic acid (Gla), and the elucidation of the **vitamin K** cycle.

The Discovery of Gamma-Carboxyglutamic Acid (Gla)

In the early 1970s, researchers studying prothrombin, a key blood-clotting protein, discovered that it contained a previously unknown amino acid. This new amino acid, which was found to be crucial for the calcium-binding properties of prothrombin, was identified as gamma-carboxyglutamic acid (Gla).[13]

Experimental Protocol: Identification of Gamma-Carboxyglutamic Acid (Gla)

The identification of Gla involved a combination of biochemical techniques:

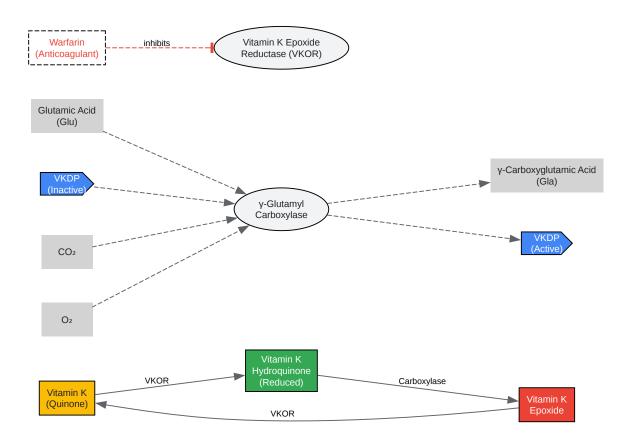
- Protein Isolation: Prothrombin was isolated from both normal and vitamin K-deficient (or warfarin-treated) animals.
- Amino Acid Analysis: The purified proteins were hydrolyzed, and their amino acid composition was analyzed. The prothrombin from normal animals contained an unusual amino acid that was absent in the prothrombin from **vitamin K**-deficient animals.
- Spectroscopic and Chemical Analysis: Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were used to determine the chemical structure of the new amino acid.
- High-Performance Liquid Chromatography (HPLC): HPLC methods were developed for the sensitive detection and quantification of Gla in proteins.[14] A common method involved the conversion of carboxyl groups to methyl esters, followed by separation and identification of the PTH-dimethyl-Gla derivative.[14]

The Vitamin K Cycle



The discovery of Gla led to the understanding of the **vitamin K** cycle, a series of enzymatic reactions that occur in the endoplasmic reticulum.[6] This cycle is essential for the post-translational modification of specific glutamate (Glu) residues into Gla residues in **vitamin K**-dependent proteins.

Diagram: The Vitamin K Cycle



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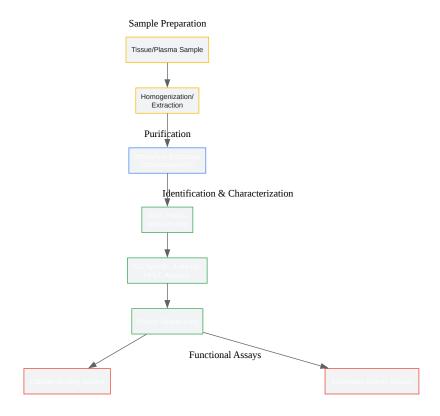
Caption: The **Vitamin K** Cycle illustrates the enzymatic conversion of **vitamin K**, which is essential for the carboxylation of **vitamin K**-dependent proteins.

The Expanding Family of Vitamin K-Dependent Proteins (VKDPs)



The discovery of Gla in prothrombin opened the door to the identification of a whole family of **vitamin K**-dependent proteins (VKDPs). These proteins share a common feature: a Gla domain that is essential for their biological activity, which is typically calcium-dependent.[15]

Experimental Workflow: Identification of Vitamin K-Dependent Proteins



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Caption: A generalized workflow for the identification and characterization of novel **vitamin K**-dependent proteins.

Initially, the known VKDPs were primarily coagulation factors (Factors II, VII, IX, and X) and anticoagulant proteins (Protein C, S, and Z).[16] However, subsequent research has identified VKDPs with diverse functions in other tissues, including:



- Bone Metabolism: Osteocalcin and Matrix Gla Protein (MGP) are involved in bone mineralization and the prevention of soft tissue calcification.[17]
- Cell Growth and Signal Transduction: Gas6 (Growth arrest-specific 6) plays a role in cell signaling.[17]

The identification of these extra-hepatic VKDPs has significantly broadened our understanding of the physiological importance of **vitamin K** beyond hemostasis.

Conclusion

The history of the discovery of **vitamin K** and its vitamers is a testament to the power of observation, meticulous experimentation, and interdisciplinary collaboration. From Henrik Dam's initial observations in chickens to the complex biochemistry of the **vitamin K** cycle and the expanding family of VKDPs, our knowledge has grown immensely. This in-depth technical guide has provided a historical and methodological overview of these key discoveries, offering a valuable resource for researchers and professionals in the field. The foundational work detailed herein continues to inspire new avenues of research into the multifaceted roles of **vitamin K** in human health and disease.

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- To cite this document: BenchChem. [A Technical Chronicle: The Discovery of Vitamin K and its Vitamers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677770#history-of-the-discovery-of-vitamin-k-andits-vitamers]

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